Although a specific synthesis method for 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide was not found in the provided literature, the synthesis of structurally similar phenylpyrazoloxyl propionic acid derivatives is described. [] This method involves the intermediate derivatization method (IDM), where various substitutions on the phenylpyrazole core are achieved through sequential reactions.
The provided literature focuses on the synthesis of various pyrazole derivatives. One example demonstrates the reactivity of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols under basic conditions, leading to the formation of corresponding 5-aryloxy derivatives. [] These compounds can be further converted into chalcones through reactions with substituted acetophenones, followed by cyclocondensation reactions with hydrazine to form N-acetylated reduced bipyrazoles. []
For instance, a study revealed that (R)-4-((2-(((1,4-Dimethyl-1H-pyrazol-3-yl)(1-methylcyclopentyl)methyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-3-hydroxy-N,N-dimethylpicolinamide (PF-07054894), a novel CCR6 antagonist, exhibited insurmountable inhibition of C-C motif ligand (CCL) 20/CCR6-mediated chemotaxis by interfering with chemokine receptor signaling. [] Another study demonstrated the potent and selective spleen tyrosine kinase (SYK) inhibitory activity of (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416), offering insights into the potential of pyrazole-based compounds in targeting specific kinases. []
Several studies highlight the potent antimicrobial activity of diverse pyrazole derivatives. One study investigated the antibacterial, antifungal, and antimycobacterial activity of 2-(3,4-Dichlorophenylimino)-5-((3-(p-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-one derivatives. [] Results indicated promising activity against bacterial strains like Staphylococcus aureus and fungal species like Candida albicans. [] Additionally, research on 7-amino 2-arylidene-5-(5-Chloro-3-methyl-1-N-phenyl-pyrazol-4-yl) -6-carb-ethoxy-5Hthiazolo[2,3-b]pyrimidin-3-ones synthesized through a multicomponent reaction demonstrated their effectiveness in inhibiting bacterial and fungal growth. []
The antifungal potential of pyrazole-containing compounds is extensively documented in the literature. In particular, 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl) amino]-2-propanols (6f), a triazole alcohol incorporating a pyrazole moiety, demonstrated potent antifungal activity against Candida albicans, surpassing the efficacy of fluconazole. [] This highlights the potential of incorporating pyrazole rings into antifungal drug design.
While no direct evidence of anti-cancer activity for 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide is found in the provided papers, research on other pyrazole derivatives showcases their potential in cancer treatment. For instance, 3-aminopyrazole derivatives have been explored as CDK2/cyclin A inhibitors, with (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (PHA-533533, 13) demonstrating significant antitumor activity in a mouse tumor xenograft model. [] Similarly, the potent and selective Akt inhibitor N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) highlights the potential of pyrazole-based compounds in targeting specific signaling pathways involved in cancer development. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: